molecular formula C11H16O2 B13073833 1-(Cyclohex-1-en-1-yl)cyclobutane-1-carboxylic acid

1-(Cyclohex-1-en-1-yl)cyclobutane-1-carboxylic acid

Cat. No.: B13073833
M. Wt: 180.24 g/mol
InChI Key: GNBNQNXOQRQDLG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohex-1-en-1-yl)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclohexene with cyclobutanone in the presence of a strong acid catalyst to form the desired product . The reaction conditions typically include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or hydrochloric acid

    Solvent: Toluene or dichloromethane

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohex-1-en-1-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Cyclohex-1-en-1-ylcyclobutanone

    Reduction: 1-(Cyclohex-1-en-1-yl)cyclobutanol

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

1-(Cyclohex-1-en-1-yl)cyclobutane-1-carboxylic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(Cyclohex-1-en-1-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(Cyclohex-1-en-1-yl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:

    1-(Cyclohex-1-en-1-yl)cyclobutanol: Similar structure but with an alcohol group instead of a carboxylic acid.

    1-(Cyclohex-1-en-1-yl)cyclobutanone: Similar structure but with a ketone group instead of a carboxylic acid.

    N-(Cyclohex-1-en-1-yl)pyrrolidine: Contains a pyrrolidine ring instead of a cyclobutane ring.

These compounds share structural similarities but differ in their functional groups, leading to distinct chemical properties and applications.

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

1-(cyclohexen-1-yl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H16O2/c12-10(13)11(7-4-8-11)9-5-2-1-3-6-9/h5H,1-4,6-8H2,(H,12,13)

InChI Key

GNBNQNXOQRQDLG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2(CCC2)C(=O)O

Origin of Product

United States

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